1-(5-Amino-2-mercaptophenyl)propan-1-one
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Overview
Description
1-(5-Amino-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . This compound is characterized by the presence of an amino group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Amino-2-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-2-mercaptobenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
1-(5-Amino-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Amino-2-mercaptophenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-mercaptophenyl)propan-1-one involves its interaction with various molecular targets and pathways. The amino and mercapto groups can form covalent bonds with proteins and enzymes, potentially altering their activity and function. This compound may also interact with cellular signaling pathways, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
1-(5-Amino-2-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(5-Amino-2-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a mercapto group.
1-(5-Amino-2-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a mercapto group.
1-(5-Amino-2-nitrophenyl)propan-1-one: Similar structure but with a nitro group instead of a mercapto group. The uniqueness of this compound lies in its mercapto group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(5-amino-2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H11NOS/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2,10H2,1H3 |
InChI Key |
LDLBIJCWWAYZRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)N)S |
Origin of Product |
United States |
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